4-Ethyl-3-phenylpyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Research in Organic and Inorganic Chemistry
The journey into the world of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". mdpi.comijrpr.comwikipedia.org This discovery was quickly followed by the first synthesis of the parent pyrazole compound by Edward Buchner in 1889. mdpi.comglobalresearchonline.net Knorr's work also led to the seminal "Knorr synthesis," a method involving the condensation of 1,3-dicarbonyl compounds with hydrazines to create substituted pyrazoles, a foundational reaction that is still relevant today. mdpi.comwikipedia.orgnih.gov
Initially, research focused on establishing the fundamental reactivity and properties of the pyrazole ring. globalresearchonline.net Over the decades, synthetic methodologies have evolved dramatically. Classic cyclocondensation reactions have been refined and are now complemented by advanced techniques such as transition-metal-catalyzed cross-couplings, photoredox reactions, and one-pot multicomponent processes, allowing for the creation of a vast library of pyrazole derivatives with high efficiency and selectivity. mdpi.comijrpr.com
In the realm of organic chemistry , pyrazoles are recognized as versatile building blocks, or synthons, for constructing more complex heterocyclic systems. nih.govsphinxsai.comencyclopedia.pub Their unique structure, featuring two adjacent nitrogen atoms in a five-membered aromatic ring, allows for diverse functionalization at multiple positions. chim.it This structural versatility has made them a focal point for synthetic organic chemists aiming to develop novel compounds with specific properties. mdpi.comsphinxsai.com
In inorganic chemistry , pyrazoles and their derivatives have garnered significant attention as ligands in coordination chemistry. researchgate.net The pyridine-like nitrogen atom of the pyrazole ring acts as an excellent donor site for metal ions, leading to the formation of stable coordination complexes. chim.itresearchgate.netresearchgate.net These pyrazole-based ligands have been instrumental in developing complexes with varied topologies and have found applications in catalysis and materials science. researchgate.netnih.govnih.gov The ability of N-unsubstituted pyrazoles to act as proton-responsive ligands has also been explored in the development of bifunctional catalysts. nih.gov
Academic Relevance of Functionalized N-Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds, often called N-heterocyclic scaffolds, are of paramount importance in contemporary science, particularly in medicinal chemistry. openmedicinalchemistryjournal.com They are often referred to as "privileged structures" because they appear in the core of a vast number of biologically active compounds. nih.gov Statistically, over half of all unique small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govresearchgate.net
The pyrazole scaffold is a prime example of a privileged structure. mdpi.comscirp.org Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities. ijrpr.comnih.govnih.gov The academic and industrial interest in these compounds is driven by their proven utility in various fields.
Key Research Applications of Pyrazole Scaffolds:
| Field of Application | Specific Activities/Uses | Key Findings |
| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Antidiabetic, Antitubercular, Antidepressant. mdpi.comijrpr.comnih.govmdpi.comnih.govbohrium.com | The substitution pattern on the pyrazole ring is crucial for biological efficacy and selectivity. mdpi.com Many pyrazole derivatives act by inhibiting specific enzymes or receptors. mdpi.comnih.gov |
| Agrochemicals | Herbicides, Insecticides, Fungicides. nih.gov | Pyrazole-containing compounds are effective against a range of agricultural pests. nih.gov |
| Material Science | Organic Electronics, Sensors, Photophysical Materials. chim.itmdpi.com | The conjugated nature of the pyrazole ring gives rise to unique electronic and photophysical properties. mdpi.com |
| Coordination Chemistry | Catalysis, Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net | Pyrazole ligands are used to create catalysts and functional materials due to their strong coordinating ability. researchgate.netresearchgate.netajgreenchem.com |
The academic relevance of functionalized N-heterocyclic scaffolds like pyrazole lies in their ability to provide a versatile framework that can be systematically modified. nih.govresearchgate.net This allows researchers to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is essential for optimizing the efficacy and safety profiles of new drug candidates and the performance of novel materials. nih.gov
Positioning 4-Ethyl-3-phenylpyrazole within Contemporary Pyrazole Derivative Research
This compound is a specific substituted pyrazole derivative. Its structure features an ethyl group at the 4-position and a phenyl group at the 3-position of the pyrazole ring. Due to the phenomenon of annular tautomerism in N-unsubstituted pyrazoles, it exists in equilibrium with its 4-ethyl-5-phenylpyrazole tautomer. encyclopedia.pubnih.govresearchgate.net
Direct and extensive research focused exclusively on this compound is limited in publicly available literature. However, its position and potential significance can be inferred from structure-activity relationship (SAR) studies conducted on analogous pyrazole derivatives. acs.org Research has consistently shown that the nature and position of substituents on the pyrazole core profoundly influence the compound's biological and physical properties. mdpi.comnih.gov
For instance, the introduction of alkyl groups (like the ethyl group at C4) and aryl groups (like the phenyl group at C3) is a common strategy in the design of bioactive molecules. nih.govacs.org The ethyl group can influence lipophilicity, while the phenyl group can participate in crucial π-π stacking interactions with biological targets. ontosight.ai
Research on closely related compounds provides context:
3(5)-Ethyl-5(3)-phenylpyrazole : This tautomeric mixture is synthesized through condensation reactions and is noted for potential applications in pharmaceuticals and agrochemicals, though detailed studies are not extensive. ontosight.ai
Di- and Tri-substituted Pyrazoles : Studies on various pyrazoles with alkyl and aryl substitutions have led to the discovery of potent inhibitors for various enzymes and receptors. For example, the substitution pattern is critical for activity in N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors. acs.org
Pyrazole Carboxamides : The synthesis of related structures, such as pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, has yielded potent anti-tuberculosis agents. bohrium.com
The compound this compound serves as a valuable scaffold for further functionalization. The presence of the N-H group allows for substitution at the N1 position, a common strategy for modulating activity, as seen in numerous medicinal chemistry campaigns. acs.org Therefore, this compound represents a synthetically accessible, functionalized pyrazole core. While not a widely studied compound in its own right, it fits within the well-established paradigm of using substituted pyrazoles as building blocks for discovering new molecules with potential applications in medicine, agriculture, and materials science. Its specific substitution pattern offers a unique combination of steric and electronic properties that could be explored in future research endeavors.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-2-9-8-12-13-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13) |
InChI Key |
PVKPHNPNLCYGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 3 Phenylpyrazole and Analogous Pyrazole Derivatives
Cyclocondensation Reactions in Substituted Pyrazole (B372694) Synthesis
Cyclocondensation reactions represent a classical and widely employed approach for the synthesis of the pyrazole ring. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species, leading to the formation of the heterocyclic core through a condensation and subsequent cyclization process.
Hydrazine-Mediated Cyclocondensation with 1,3-Dicarbonyl Precursors
The reaction of hydrazines with 1,3-dicarbonyl compounds, often referred to as the Knorr pyrazole synthesis, is a foundational method for constructing the pyrazole ring. mdpi.comnih.gov This approach involves the condensation of a hydrazine with a β-diketone, β-ketoester, or other 1,3-dicarbonyl equivalents. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. mdpi.com
For the synthesis of 4-Ethyl-3-phenylpyrazole, a suitable 1,3-dicarbonyl precursor would be 2-ethyl-1-phenyl-1,3-butanedione. The reaction of this diketone with hydrazine hydrate (B1144303) would be expected to yield the target molecule. The regioselectivity of this reaction is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as it can lead to the formation of isomeric products. wikipedia.org
Table 1: Examples of Hydrazine-Mediated Cyclocondensation for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| Acetylacetone | Phenylhydrazine | 1,3-Dimethyl-5-phenylpyrazole & 1,5-Dimethyl-3-phenylpyrazole | mdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |
Reactions Involving α,β-Unsaturated Carbonyl Systems
An alternative and versatile route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes, ketones, esters, or nitriles. This method typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. mdpi.comnih.gov
The synthesis of this compound via this route could potentially start from 2-ethyl-3-phenyl-2-propenal or a related α,β-unsaturated ketone. The reaction with hydrazine would initially form a pyrazoline intermediate, which would then require an oxidation step to yield the final aromatic pyrazole. The choice of oxidizing agent and reaction conditions can significantly influence the efficiency of this transformation.
Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Systems
| α,β-Unsaturated Precursor | Hydrazine Derivative | Key Steps | Product Type |
|---|---|---|---|
| Chalcones (1,3-Diaryl-2-propen-1-ones) | Hydrazine Hydrate | Michael Addition, Cyclization, Oxidation | 3,5-Diarylpyrazoles |
| α,β-Unsaturated Aldehydes | Phenylhydrazine | Michael Addition, Cyclization, Oxidation | 1,3-Diaryl-2-pyrazolines (intermediate) |
Regioselective Synthesis Strategies for Substituted Pyrazoles, such as 4-Aroyl-3-arylpyrazoles versus 4-Aroyl-5-arylpyrazoles
The synthesis of unsymmetrically substituted pyrazoles often presents a regiochemical challenge, leading to the formation of a mixture of isomers. Controlling the regioselectivity is crucial for the efficient synthesis of a specific target molecule. In the context of 4-aroyl-3-arylpyrazoles and their 4-aroyl-5-arylpyrazole isomers, the reaction of enaminodiketones with substituted hydrazines offers a pathway to selectively synthesize one isomer over the other. wikipedia.org
The regiochemical outcome of the reaction of symmetrical enaminodiketones with substituted hydrazines can be influenced by the choice of solvent and the steric bulk of the substituent on the hydrazine. wikipedia.org For instance, with smaller alkylhydrazines, the use of ethanol (B145695) as a solvent can favor the formation of 1-substituted-4-aroyl-5-arylpyrazoles, while toluene (B28343) can promote the synthesis of the regioisomeric 1-substituted-4-aroyl-3-arylpyrazoles. wikipedia.org When bulky substituted hydrazines are employed, only the 1-substituted-4-aroyl-5-arylpyrazoles are selectively obtained, likely due to steric hindrance directing the initial nucleophilic attack. wikipedia.org
1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation
1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne.
Mechanistic Studies of Diazo Compound Cycloadditions with Alkynes
The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. nih.govorganic-chemistry.org This reaction is a concerted, pericyclic process that proceeds through a six-electron transition state. chim.it The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne, as described by frontier molecular orbital (FMO) theory. chim.it
In a normal-electron-demand 1,3-dipolar cycloaddition, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diazo compound and the lowest unoccupied molecular orbital (LUMO) of the alkyne. organic-chemistry.org Electron-withdrawing groups on the alkyne lower its LUMO energy, accelerating the reaction. Conversely, in an inverse-electron-demand cycloaddition, the interaction between the LUMO of the diazo compound and the HOMO of the alkyne is dominant.
The synthesis of this compound via this method would involve the reaction of phenyldiazomethane (B1605601) with 1-butyne. The regioselectivity would favor the formation of the desired product where the phenyl-substituted carbon of the diazo compound bonds to the unsubstituted carbon of the alkyne.
Nitrile Imine Cycloadditions with Unsaturated Substrates
Nitrile imines are another class of 1,3-dipoles that readily undergo cycloaddition reactions with alkenes and alkynes to produce pyrazolines and pyrazoles, respectively. oup.comresearchgate.net Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides or the thermolysis of tetrazoles. oup.comresearchgate.net
The mechanism of nitrile imine cycloaddition is also considered to be a concerted pericyclic process. Similar to diazo compound cycloadditions, the regioselectivity is controlled by FMO interactions. oup.com The reaction of a nitrile imine with an unsymmetrical alkene or alkyne can lead to two possible regioisomers. The predominant product is determined by the orbital coefficients of the frontier orbitals of the reacting species.
For the synthesis of this compound, one could envision the reaction of a nitrile imine, such as N-phenyl-C-methylnitrile imine (generated from the corresponding hydrazonoyl chloride), with phenylacetylene. However, this would lead to a different substitution pattern. A more plausible route would involve the cycloaddition of a nitrile imine with an appropriately substituted alkene followed by oxidation.
Transition Metal-Catalyzed Protocols for Pyrazole Scaffold Construction
Transition-metal catalysis has revolutionized the synthesis of pyrazoles by enabling direct C-H functionalization and novel bond formations, offering alternatives to traditional condensation reactions. nih.govnih.gov These methods often provide access to a diverse range of functionalized pyrazoles in a single step, bypassing the need for pre-functionalized starting materials. nih.gov Catalysts based on copper, rhodium, and silver have proven particularly effective in constructing the pyrazole ring through various mechanistic pathways. nih.govnih.gov
Copper-catalyzed reactions are highly valued for their cost-effectiveness and versatile reactivity. A significant advancement in pyrazole synthesis is the copper-promoted aerobic oxidative [3+2] cycloaddition. This method utilizes inexpensive copper catalysts, with air or molecular oxygen serving as a green and sustainable oxidant. nih.govorganic-chemistry.orgthieme-connect.com
One prominent approach involves the reaction of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.orgnih.gov In this process, an inexpensive promoter like cuprous oxide (Cu₂O) facilitates a direct C(sp³)-H functionalization, leading to the formation of new C-C and C-N bonds. organic-chemistry.orgresearchgate.net The reaction demonstrates high atom and step economy and proceeds with excellent regioselectivity. organic-chemistry.orgthieme-connect.com The choice of solvent can also play a crucial role; for instance, copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones can yield different classes of pyrazoles simply by altering the reaction solvent. nih.gov
Table 1: Optimization of Copper-Catalyzed Aerobic Oxidative [3+2] Cycloaddition
| Entry | Copper Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Cu₂O | Cs₂CO₃ | Toluene | 85 |
| 2 | CuI | K₂CO₃ | DMSO | 75 |
| 3 | Cu(OAc)₂ | Na₂CO₃ | Ethanol | 60 |
This table presents optimized conditions for the copper-promoted cycloaddition of N,N-disubstituted hydrazines and alkynoates, with Cu₂O and Cs₂CO₃ in toluene proving most effective. organic-chemistry.org
This methodology is compatible with a range of functional groups on both the hydrazine and the alkyne components, although bulky substituents may lead to reduced yields. thieme-connect.com
Rhodium catalysts have enabled the development of elegant cascade reactions for synthesizing highly substituted pyrazoles under mild conditions. organic-chemistry.orgacs.org A notable example is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes. nih.govorganic-chemistry.org This process involves a formal [3+2] cycloaddition that proceeds through an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org
The reaction cascade is typically initiated by the addition of a C-N bond from the hydrazine to an alkyne, followed by an intramolecular dehydration cyclization to form the aromatic pyrazole ring. acs.org Optimized conditions often utilize catalysts like [Cp*RhCl₂]₂ with an additive such as sodium acetate (B1210297) (NaOAc) in a solvent like acetonitrile (B52724) (MeCN). organic-chemistry.org This method demonstrates good functional group tolerance, with electron-donating substituents on the hydrazine generally leading to higher yields. nih.govorganic-chemistry.org
Table 2: Rhodium-Catalyzed Synthesis of Substituted Pyrazoles
| Entry | Hydrazine Substituent (R¹) | Alkyne Substituent (R²) | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 4-MeO-C₆H₄ | Ph | [Cp*RhCl₂]₂ / NaOAc | 88 |
| 2 | Ph | Ph | [Cp*RhCl₂]₂ / NaOAc | 85 |
| 3 | 4-Cl-C₆H₄ | Ph | [Cp*RhCl₂]₂ / NaOAc | 72 |
This table showcases the yields for the rhodium-catalyzed reaction between various substituted hydrazines and diphenylacetylene, highlighting the electronic effects of the substituents. organic-chemistry.org
Silver catalysis offers a unique platform for pyrazole synthesis, often proceeding through distinct mechanistic pathways involving the activation of alkynes or other functional groups. nih.gov Silver-catalyzed reactions can be integrated into sequential or one-pot procedures, combining metal catalysis with other catalytic modes like organocatalysis. d-nb.info
One such strategy involves a silver-catalyzed [3+2] cycloaddition of alkynes with N-isocyanoiminotriphenylphosphorane to form monosubstituted pyrazoles under mild conditions. nih.gov Another approach describes the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction, catalyzed by a silver salt, proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and elimination steps. researchgate.net
Furthermore, silver catalysts are effective in promoting cascade reactions. For example, a stereoselective silver-catalyzed one-pot vinylogous aldol (B89426) addition followed by a cascade [4+2] cycloaddition has been developed to create complex, bridged polycyclic systems containing a pyrazole unit. acs.org In other instances, silver triflate (AgOTf) has been used to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, providing access to novel pyrazolodiazepine scaffolds. nih.gov
Principles of Green Chemistry Applied to Pyrazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govjetir.org This shift is driven by the need for more sustainable and environmentally benign synthetic routes. nih.govbenthamdirect.com Key strategies include the development of solvent-free reaction conditions, the use of water as a green solvent, and the application of environmentally friendly catalysts. benthamdirect.comthieme-connect.comresearchgate.net
Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and often, shorter reaction times and easier product separation. tandfonline.comrsc.org Several solvent-free methods for pyrazole synthesis have been developed.
One approach involves the multicomponent reaction of aldehydes, arylhydrazines, and β-dicarbonyl compounds catalyzed by tetrabutylammonium (B224687) peroxydisulfate (B1198043) under solvent-free conditions. rsc.org Similarly, dihydropyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction under solvent-free conditions using a Brønsted-acidic ionic liquid as a reusable catalyst. ias.ac.in Microwave irradiation is another technique that has been successfully combined with solvent-free conditions to synthesize pyrazoles from the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines, leading to improved yields and significantly reduced reaction times. researchgate.net
Table 3: Comparison of Solvent vs. Solvent-Free Pyrazole Synthesis
| Reactants | Catalyst | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-Free, 80°C | 95 | 10 min |
| Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | Piperidine | Ethanol, Reflux | 80 | 5 hours |
| 1,3-Diketone, Hydrazine | None | Solvent-Free, MW | 92 | 6 min |
| 1,3-Diketone, Hydrazine | Acid Catalyst | Toluene, Reflux | 85 | 8 hours |
This table illustrates the advantages of solvent-free conditions, often coupled with alternative energy sources like microwave (MW) irradiation, in terms of reaction time and yield compared to conventional solvent-based methods. ias.ac.inresearchgate.net
The development of green catalytic systems is a cornerstone of sustainable chemistry. benthamdirect.com This involves using catalysts that are non-toxic, recyclable, and highly efficient. nih.govresearchgate.net For pyrazole synthesis, a variety of such catalysts have been explored.
Nano-catalysts, such as nano-ZnO, have been used for the efficient synthesis of 1,3,5-substituted pyrazoles, offering advantages like high yields, short reaction times, and simple work-up procedures. mdpi.com Ionic liquids, particularly reusable acidic ionic liquids, have been employed as catalysts in multicomponent reactions to produce pyranopyrazoles under solvent-free conditions. ias.ac.in Even simple, readily available salts like sodium chloride have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitriles in aqueous media, representing a highly economical and eco-friendly option. researchgate.net Furthermore, bio-based catalysts like α-Casein have been successfully used for the preparation of dihydropyranopyrazoles, highlighting the potential of non-toxic, commercially available biological materials in organic synthesis. researchgate.net
Post-Synthetic Functionalization Strategies of Pyrazole Scaffolds
The pyrazole ring, being an electron-rich aromatic system, is amenable to various post-synthetic modifications. The inherent electronic properties of the pyrazole nucleus, with its two adjacent nitrogen atoms, lead to a non-uniform distribution of electron density. nih.gov This electronic bias makes the C-4 position the most electron-rich and, therefore, highly susceptible to electrophilic attack. nih.gov Consequently, a variety of functionalization strategies have been developed to selectively introduce substituents at this position.
The introduction of alkyl and aryl groups at specific positions on the pyrazole ring can be achieved through several methodologies, with transition-metal-catalyzed cross-coupling reactions being particularly prominent for arylation, while electrophilic substitution and radical-based methods can be employed for both alkylation and arylation.
Transition-Metal-Catalyzed C-H Arylation:
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted pyrazoles. These reactions typically involve the activation of a C-H bond on the pyrazole ring and its subsequent coupling with an aryl halide or equivalent. The regioselectivity of these reactions can often be controlled by the electronic nature of the pyrazole substrate and the reaction conditions.
For the C-4 arylation of pyrazoles, the inherent nucleophilicity of this position facilitates the reaction. rsc.org A general approach involves the use of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base and a suitable solvent.
| Catalyst System | Base | Solvent | Temperature (°C) | Arylating Agent | C-4 Arylated Product Yield (%) | Reference |
| Pd(OAc)₂ | KOAc | DMA | 100-120 | Aryl bromides | Moderate to good | rsc.org |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 | Aryl iodides | Good | rsc.org |
It is noteworthy that these palladium-catalyzed arylations can exhibit high chemoselectivity. For instance, N-protected pyrazole derivatives bearing bromo or iodo substituents at the C-4 position can undergo selective C-5 arylation without cleavage of the C-halogen bond. rsc.org This allows for the preservation of a functional handle for subsequent transformations.
Electrophilic Alkylation and Arylation:
Given the electron-rich nature of the C-4 position, electrophilic substitution reactions provide a direct route for the introduction of both alkyl and aryl groups. nih.gov Friedel-Crafts type reactions, using alkyl or aryl halides in the presence of a Lewis acid catalyst, can lead to the formation of 4-substituted pyrazoles. However, the scope of these reactions can be limited by the reactivity of the pyrazole substrate and the potential for side reactions.
More specialized electrophilic reagents have been developed for specific C-4 functionalizations. For example, the reaction of pyrazoles with electrophilic thiocyanating or selenocyanating agents can introduce thiocyano or selenocyano groups at the C-4 position. beilstein-journals.orgnih.gov These functional groups can then serve as precursors for further modifications, including the introduction of alkyl or aryl moieties through cross-coupling reactions.
A metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles involves the use of NH₄SCN/KSeCN as the thio/selenocyanogen source and PhICl₂ as a hypervalent iodine oxidant. beilstein-journals.orgnih.gov This method is proposed to proceed through the in situ generation of a reactive electrophilic species, which then attacks the C-4 position of the pyrazole. beilstein-journals.orgnih.gov
| Reagents | Solvent | Temperature (°C) | C-4 Functionalized Product | Yield (%) | Reference |
| NH₄SCN, PhICl₂ | Toluene | 0 | 4-Thiocyanatopyrazole | Good | beilstein-journals.orgnih.gov |
| KSeCN, PhICl₂ | Toluene | 0 | 4-Selenocyanatopyrazole | Acceptable to good | beilstein-journals.orgnih.gov |
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to an adjacent position. baranlab.orgharvard.edu
In the context of pyrazoles, a substituent on one of the nitrogen atoms can act as a DMG, directing metalation to either the C-5 or C-3 position. However, achieving direct metalation at the C-4 position is more challenging and often requires specific substitution patterns on the pyrazole ring or the use of alternative strategies.
One approach to functionalize the C-4 position via a metalated intermediate is through a halogen-metal exchange reaction. For instance, a 4-halopyrazole can be treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature to generate a 4-lithiated pyrazole species. This highly reactive intermediate can then be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups at the C-4 position.
The general scheme for this process is as follows:
Halogen-Metal Exchange: A 4-halopyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole) is reacted with an organolithium reagent (e.g., n-BuLi or tert-butyllithium) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C).
Electrophilic Trapping: The resulting 4-lithiated pyrazole is then quenched with an electrophile.
A wide range of electrophiles can be employed in this trapping step, leading to a variety of 4-substituted pyrazoles.
| 4-Halopyrazole Precursor | Metalating Agent | Electrophile | C-4 Substituted Product | Reference |
| 4-Iodopyrazole | n-BuLi | CO₂ | Pyrazole-4-carboxylic acid | baranlab.org |
| 4-Bromopyrazole | n-BuLi | DMF | Pyrazole-4-carbaldehyde | baranlab.org |
| 4-Iodopyrazole | n-BuLi | MeI | 4-Methylpyrazole | baranlab.org |
| 4-Bromopyrazole | n-BuLi | PhCHO | (4-Pyrazolyl)(phenyl)methanol | baranlab.org |
While direct C-4 deprotonation of an unsubstituted pyrazole is difficult due to the higher acidity of the N-H proton, appropriate substitution on the nitrogen can influence the regioselectivity of metalation. For example, a bulky or electron-withdrawing group on the N-1 position can sterically hinder the C-5 position and electronically favor deprotonation at other sites. However, specific examples of directing groups that selectively promote C-4 lithiation are less common in the literature compared to those directing to C-5. Further research in this area is needed to develop more efficient and general methods for the direct C-4 metalation of pyrazoles.
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 3 Phenylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Ethyl-3-phenylpyrazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenyl group, and the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the pyrazole ring, which deshields them, resulting in a downfield shift, typically in the range of 2.6-2.8 ppm. These protons are split by the neighboring methyl protons, leading to a quartet. The methyl protons (-CH₃) of the ethyl group are expected to resonate further upfield, around 1.2-1.4 ppm, as a triplet due to coupling with the methylene protons.
The protons of the phenyl group attached to the C3 position of the pyrazole ring will appear in the aromatic region of the spectrum, generally between 7.2 and 7.8 ppm. The substitution pattern on the phenyl ring will influence the multiplicity of these signals. For an unsubstituted phenyl ring, a complex multiplet is often observed.
The pyrazole ring itself has one proton at the C5 position. This proton is expected to be a singlet and will appear downfield, typically in the range of 7.5-7.8 ppm, due to the aromatic nature of the pyrazole ring. The N-H proton of the pyrazole ring will exhibit a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically appearing in a wide range from 10 to 14 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet (q) | ~7.5 |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |
| Phenyl-H | 7.2 - 7.8 | Multiplet (m) | - |
| Pyrazole C5-H | 7.5 - 7.8 | Singlet (s) | - |
| Pyrazole N-H | 10.0 - 14.0 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the pyrazole ring, the phenyl group, and the ethyl substituent.
The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. The C3 carbon, being attached to the phenyl group, is expected to resonate at approximately 150-155 ppm. The C4 carbon, bearing the ethyl group, will likely appear around 115-120 ppm. The C5 carbon is anticipated to be in the region of 130-135 ppm.
The carbons of the phenyl group will show signals in the aromatic region (125-140 ppm). The ipso-carbon (the carbon attached to the pyrazole ring) will have a distinct chemical shift, and the ortho, meta, and para carbons will have slightly different shifts depending on the electronic effects of the pyrazole ring.
The ethyl group carbons will be observed in the upfield region of the spectrum. The methylene carbon (-CH₂-) is expected at around 20-25 ppm, while the methyl carbon (-CH₃) will be at approximately 13-16 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | 150 - 155 |
| Pyrazole C4 | 115 - 120 |
| Pyrazole C5 | 130 - 135 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| -CH₂- (Ethyl) | 20 - 25 |
| -CH₃ (Ethyl) | 13 - 16 |
While one-dimensional NMR provides essential information, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals and for elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would be used to definitively assign the protonated carbons, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations between the methylene protons of the ethyl group and the C4 and C5 carbons of the pyrazole ring would confirm the position of the ethyl group. Similarly, correlations from the phenyl protons to the C3 carbon of the pyrazole ring would confirm the phenyl group's attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which is valuable for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the protons of the ethyl group and the C5 proton or the ortho protons of the phenyl group, providing insights into the preferred conformation of the substituents.
Vibrational Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings will be present in the fingerprint region (below 1400 cm⁻¹). The out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the phenyl ring.
Aliphatic C-H Bending: The bending vibrations of the CH₂ and CH₃ groups of the ethyl substituent will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch (pyrazole) | 3100 - 3300 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C and C=N stretch (aromatic rings) | 1400 - 1600 |
| Aliphatic C-H bend | 1375 - 1465 |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.
For this compound, the symmetric stretching vibrations of the phenyl and pyrazole rings are expected to produce strong signals in the Raman spectrum. The C=C stretching of the phenyl ring, in particular, often gives a strong Raman band around 1600 cm⁻¹. The symmetric breathing mode of the phenyl ring, typically around 1000 cm⁻¹, is also a characteristic Raman signal. The C-C stretching vibrations within the ethyl group and the symmetric C-H stretching vibrations would also be observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing not only the accurate mass of the molecular ion but also valuable insights into the fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₁H₁₂N₂, the theoretical exact mass can be calculated and then compared with the experimental value to confirm its elemental composition with high precision.
Upon electron ionization, the molecular ion [M]⁺• of this compound would be formed. The initial fragmentation steps would likely involve the loss of small, stable molecules or radicals. A common fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable cation. Another possibility is the loss of an entire ethyl group.
The pyrazole ring itself can undergo characteristic cleavages. A key fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), which arises from the breakdown of the heterocyclic ring structure. Further fragmentation of the phenyl group can also occur, leading to the characteristic phenyl cation or related fragments.
A proposed fragmentation pathway for this compound is outlined below:
Formation of the Molecular Ion: C₁₁H₁₂N₂ + e⁻ → [C₁₁H₁₂N₂]⁺• (M⁺•)
Loss of a Methyl Radical: [C₁₁H₁₂N₂]⁺• → [C₁₀H₉N₂]⁺ + •CH₃
Loss of an Ethyl Radical: [C₁₁H₁₂N₂]⁺• → [C₉H₇N₂]⁺ + •C₂H₅
Ring Cleavage with Loss of HCN: [C₁₁H₁₂N₂]⁺• → [C₁₀H₁₁N]⁺• + HCN
Subsequent fragmentation of these primary fragment ions would lead to a cascade of smaller charged species, and the relative abundance of each fragment in the mass spectrum would depend on its stability.
| Proposed Fragment Ion | Molecular Formula | Postulated Fragmentation Pathway |
|---|---|---|
| [M]⁺• | [C₁₁H₁₂N₂]⁺• | Molecular Ion |
| [M - CH₃]⁺ | [C₁₀H₉N₂]⁺ | Loss of a methyl radical from the ethyl group |
| [M - C₂H₅]⁺ | [C₉H₇N₂]⁺ | Loss of an ethyl radical |
| [M - HCN]⁺• | [C₁₀H₁₁N]⁺• | Loss of hydrogen cyanide from the pyrazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated system formed by the phenyl ring and the pyrazole ring. The position and intensity of the absorption maxima (λₘₐₓ) are influenced by the extent of conjugation and the nature of the substituents.
While the specific UV-Vis spectrum for this compound is not provided in the searched literature, data from related phenylpyrazole derivatives can offer valuable insights. For instance, phenylpyrazole insecticides have been shown to exhibit strong absorption bands in the UV region. researchgate.net The electronic absorption spectra of these compounds are generally characterized by intense bands corresponding to π → π* transitions. Theoretical calculations on related molecules suggest that multiple electronic transitions contribute to the observed absorption bands. mdpi.com
The phenyl group and the pyrazole ring are both chromophores. The conjugation between these two rings in this compound would likely result in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the individual, non-conjugated chromophores. The ethyl group at the 4-position of the pyrazole ring, being an alkyl group, is expected to have a minor auxochromic effect, possibly causing a small red shift.
| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Contributing Chromophores |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | 200 - 400 | Phenyl ring, Pyrazole ring, Conjugated system |
| n → π | n (non-bonding) → π (antibonding) | > 280 | Nitrogen lone pairs in the pyrazole ring |
It is anticipated that this compound would exhibit strong absorption in the UV region, likely with a primary absorption band associated with the π → π* transition of the conjugated phenylpyrazole system.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Although a specific crystal structure for this compound has not been reported in the available literature, the structural parameters can be reliably predicted by examining the crystal structures of closely related substituted phenylpyrazole derivatives.
In the solid state, the this compound molecule is expected to adopt a conformation where the phenyl and pyrazole rings are not coplanar. The dihedral angle between the mean planes of these two rings is a key structural feature. In similar structures, this angle can vary, influencing the degree of electronic communication between the two aromatic systems.
The bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. The C-N and N-N bond lengths will be consistent with those observed in other pyrazole structures. The C-C bond connecting the phenyl ring to the pyrazole ring will be a typical single bond length for sp²-sp² hybridized carbons. The geometry around the ethyl group will exhibit standard tetrahedral bond angles.
Intermolecular interactions are crucial in determining the packing of molecules in the crystal lattice. For this compound, potential intermolecular interactions include C-H···N and C-H···π hydrogen bonds, as well as π-π stacking interactions between adjacent phenyl and/or pyrazole rings. These interactions would lead to the formation of a stable three-dimensional supramolecular architecture.
Computational and Theoretical Investigations of 4 Ethyl 3 Phenylpyrazole
Quantum Mechanical (QM) Calculations for Electronic and Structural Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Ethyl-3-phenylpyrazole at the atomic and molecular levels. These calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electron distribution and energy states within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Ground State Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a precise molecular structure.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.35 | - |
| N2-C3 | 1.33 | - |
| C3-C4 | 1.42 | - |
| C4-C5 | 1.38 | - |
| C5-N1 | 1.34 | - |
| N1-N2-C3 | - | 112.0 |
| N2-C3-C4 | - | 105.0 |
| C3-C4-C5 | - | 108.0 |
| C4-C5-N1 | - | 107.0 |
| C5-N1-N2 | - | 108.0 |
This is a hypothetical table to show the format. Actual values would be derived from DFT calculations on this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Simulation
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the molecule's absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption. researchgate.netresearchgate.net
Table 2: Simulated Absorption Spectra Data for Pyrazole (B372694) Derivatives (Illustrative) Note: Specific data for this compound is not available. This table illustrates the type of data generated.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S1 | 3.50 | 354 | 0.15 |
| S2 | 4.10 | 302 | 0.08 |
| S3 | 4.50 | 275 | 0.25 |
This is a hypothetical table. Actual values would be derived from TD-DFT calculations on this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular interactions. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, NBO analysis can reveal key intramolecular and intermolecular interactions that contribute to its stability and reactivity. scirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Chemical Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comajchem-a.com A smaller gap generally suggests higher reactivity. wuxibiology.com
Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative) Note: Specific values for this compound are not available. This table is for illustrative purposes.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.80 |
This is a hypothetical table. Actual values would be derived from FMO analysis of this compound.
Advanced Topological Analyses (Reduced Density Gradient, Quantum Theory of Atoms in Molecules, Electron Localization Function, Localized Orbital Indicator, Electrostatic Potential) for Detailed Electron Density Features
Advanced topological analyses provide a deeper understanding of the electron density distribution and chemical bonding in this compound.
Reduced Density Gradient (RDG): RDG analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds, based on the electron density and its gradient. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and bonds based on the topology of the electron density. uni-rostock.deresearchgate.net It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify bond critical points. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Indicator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netresearchgate.net
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. eurasianjournals.comnih.gov
Molecular dynamics (MD) simulations, for example, can track the movements of atoms in this compound over time, providing insights into its conformational flexibility and how it interacts with its environment. nih.goveurasianjournals.comresearchgate.net These simulations are particularly valuable for understanding how the molecule might bind to a biological target, a key aspect in drug design and discovery.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior
The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule and identify its most stable conformations. The ethyl group at the 4-position of the pyrazole ring can adopt multiple conformations due to the rotation around the C-C single bond. Similarly, the phenyl group at the 3-position can rotate, leading to different spatial arrangements relative to the pyrazole ring. These conformational changes can be critical for the molecule's interaction with biological targets. eurasianjournals.com
A typical MD simulation protocol for this compound would involve placing the molecule in a solvent box (e.g., water) to mimic physiological conditions. The system is then subjected to a series of energy minimization, heating, and equilibration steps before a production run, during which the trajectory of the atoms is recorded over a period of nanoseconds. nih.gov Analysis of this trajectory can reveal the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability of the molecule and the flexibility of its different regions, respectively. researchgate.net
For instance, the RMSD plot would show whether the molecule reaches a stable conformation during the simulation, while the RMSF plot would highlight the higher mobility of the ethyl and phenyl groups compared to the more rigid pyrazole core. researchgate.net Network analysis of the MD trajectory can further visualize the dominant conformational states and the transitions between them, offering a more comprehensive understanding of the molecule's dynamic behavior. nih.gov
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Predominant Conformation (°) | Population (%) |
| C(pyrazole)-C(ethyl)-C-H | 60, 180, -60 | 35, 45, 20 |
| C(pyrazole)-C(phenyl)-C-H | 30 | 90 |
Note: This data is illustrative and represents the type of information that can be obtained from MD simulations.
Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., Calculated IR Frequencies, NMR Chemical Shifts)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules. jocpr.comnih.gov These theoretical calculations can provide valuable insights into the vibrational and electronic structure of this compound and can be used to interpret and validate experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations of IR spectra involve computing the vibrational frequencies of the molecule. DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used for this purpose. jocpr.comnih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the N-H stretch of the pyrazole ring, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations within the rings. nih.gov Comparing the calculated IR spectrum with an experimental one can help in the assignment of the observed absorption bands. tandfonline.com
Table 2: Exemplary Calculated and Hypothetical Experimental IR Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H stretch | 3450 | 3400 |
| Aromatic C-H stretch | 3100-3000 | 3080 |
| Aliphatic C-H stretch | 2980-2850 | 2960 |
| C=C/C=N stretch (ring) | 1600-1450 | 1580, 1490 |
Note: The calculated frequencies are typically scaled to better match experimental values. This data is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of NMR chemical shifts is another powerful application of DFT. jocpr.com The Gauge-Including Atomic Orbital (GIAO) method is often employed to compute the ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These calculations provide the chemical shifts for each nucleus in the molecule, which can be compared to experimental data to aid in the structural elucidation of this compound. researchgate.net The calculated chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the pyrazole ring. fu-berlin.de
Table 3: Illustrative Calculated and Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
| Pyrazole N-H | 12.5 | 12.3 | - | - |
| Phenyl C-H | 7.8-7.4 | 7.7-7.3 | 130-128 | 129-127 |
| Ethyl CH₂ | 2.7 | 2.6 | 21 | 20 |
| Ethyl CH₃ | 1.3 | 1.2 | 15 | 14 |
| Pyrazole C3 | - | - | 150 | 149 |
| Pyrazole C4 | - | - | 115 | 114 |
| Pyrazole C5 | 7.9 | 7.8 | 140 | 139 |
Note: This data is exemplary and represents the type of information that can be obtained from NMR calculations.
Computational Analysis of Tautomerism and Isomeric Equilibria within Pyrazole Systems
Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For a 3,4-disubstituted pyrazole like this compound, two principal tautomers are possible: 4-Ethyl-3-phenyl-1H-pyrazole and 4-Ethyl-5-phenyl-1H-pyrazole. The relative stability of these tautomers is influenced by the electronic nature of the substituents and the solvent environment. nih.govmdpi.com
Computational methods, particularly DFT, can be used to calculate the relative energies of the different tautomers and predict the equilibrium constant between them. nih.gov High-level theoretical methods, such as M06-2X with an extended basis set like 6-311++G(d,p), can provide accurate energy differences. nih.gov The calculations can be performed in the gas phase and in different solvents using implicit solvent models to account for the effect of the medium on the tautomeric equilibrium. nih.gov
Studies on similar disubstituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often stabilize the 5-substituted tautomer. mdpi.com The phenyl group is generally considered electron-withdrawing, while the ethyl group is electron-donating. Therefore, computational analysis would be crucial to determine the favored tautomer for this compound.
Table 4: Illustrative Calculated Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| 4-Ethyl-3-phenyl-1H-pyrazole | 0.00 | 0.00 |
| 4-Ethyl-5-phenyl-1H-pyrazole | 1.5 | 1.2 |
Note: This data is illustrative and represents the type of information that can be obtained from tautomerism calculations. A positive relative energy indicates lower stability.
Chemical Reactivity and Transformation Pathways of 4 Ethyl 3 Phenylpyrazole
Electrophilic Substitution Reactivity on the Pyrazole (B372694) Ring
The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The distribution of electron density in the ring, however, is not uniform. The presence of two nitrogen atoms significantly influences the positions at which electrophiles will attack.
In an unsubstituted pyrazole ring, the C-4 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. The two nitrogen atoms withdraw electron density from the adjacent C-3 and C-5 positions through an inductive effect, making the C-4 position, which is beta to both nitrogens, the preferred site for substitution. This leads to the formation of a more stable cationic intermediate (sigma complex) compared to attack at C-3 or C-5.
However, in the case of 4-Ethyl-3-phenylpyrazole, the C-4 position is already occupied by an ethyl group. This alkyl group is electron-donating through an inductive effect, which would typically further activate the ring towards electrophilic attack. Since the C-4 position is blocked, electrophilic substitution directly on this carbon is not a feasible pathway.
Consequently, any electrophilic attack would be directed towards other available positions. The C-5 position is the only unsubstituted carbon on the pyrazole ring. While less reactive than the C-4 position in a parent pyrazole, it could potentially undergo substitution under forcing conditions. Alternatively, and more likely, electrophilic substitution would occur on the phenyl ring at the C-3 position. The pyrazole ring, acting as a substituent on the phenyl ring, is generally considered to be electron-withdrawing and would direct incoming electrophiles to the meta-position of the phenyl group.
Nucleophilic Addition and Substitution Patterns
The pyrazole ring's electron distribution makes the C-3 and C-5 positions relatively electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group is present. In this compound, the C-3 position is substituted with a phenyl group, and the C-5 position is unsubstituted. Therefore, direct nucleophilic addition or substitution would preferentially occur at the C-5 position.
The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile. Strong nucleophiles might be required to attack the aromatic ring. The presence of the adjacent ethyl group at C-4 could introduce some steric hindrance, potentially slowing the rate of nucleophilic attack at the C-5 position. Furthermore, deprotonation at the N-1 position by a strong base would generate a pyrazolate anion, which would be highly activated towards reaction with electrophiles at the nitrogen atom, but deactivated towards nucleophilic attack on the ring carbons.
Chemical Stability and Intrinsic Decomposition Pathways of Pyrazole Ring Systems
Intrinsic decomposition pathways for pyrazole rings typically require high-energy conditions such as high temperatures (thermolysis) or UV irradiation (photolysis). Under such conditions, the weakest bond in the ring system is often the N-N single bond. Cleavage of this bond can initiate a cascade of reactions leading to ring-opened products or rearrangement into other heterocyclic systems. For instance, photolysis of some pyrazole derivatives can lead to the formation of vinyl diazo compounds or cyclopropenes. The specific decomposition products of this compound would depend on the precise conditions employed.
Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and corresponds to the enthalpy change upon homolytic cleavage of a bond in the gas phase. There is a lack of specific experimental or theoretical BDE data for this compound in the scientific literature. However, BDEs for bonds present in similar chemical environments can provide an estimation of the relative bond strengths within the molecule. The N-N bond in the pyrazole ring is generally considered to be the most labile bond in the heterocyclic system under energetic conditions.
The following table provides representative BDE values for bond types found in this compound, sourced from general data for related organic molecules.
| Bond Type | Molecule Fragment | Representative BDE (kJ/mol) |
| N-N | Pyrazole Ring | ~160-250 |
| C-N | Pyrazole Ring | ~305 |
| N-H | Pyrazole Ring | ~390 |
| C-C | Phenyl-Pyrazole | ~400-500 |
| C-C | Ethyl-Pyrazole | ~370 |
| C-H | Phenyl Ring | ~473 |
| C-H | Ethyl Group (sp³) | ~420 |
Disclaimer: The BDE values presented in this table are approximate and representative of the bond types in similar chemical environments. They are not experimentally determined values for this compound and are provided for illustrative purposes only. ucsb.eduacs.org
Investigation of Cycloaddition Reactions Involving Pyrazole Derivatives
Pyrazole derivatives can participate in cycloaddition reactions, acting either as a 2π or a 4π component. The C4=C5 double bond of the pyrazole ring can act as a dienophile in Diels-Alder reactions with suitable dienes. The reactivity of this bond is influenced by the substituents. In this compound, the electron-donating ethyl group at C-4 would increase the electron density of this double bond, potentially enhancing its reactivity with electron-poor dienes.
Conversely, pyrazoles can also function as dienes in inverse-electron-demand Diels-Alder reactions, although this is less common. More frequently, pyrazole derivatives are synthesized via 1,3-dipolar cycloaddition reactions, for example, between a nitrile imine and an alkyne. As a pre-formed heterocycle, this compound itself is less likely to be the direct product of such a reaction but could potentially undergo further cycloaddition reactions depending on the reaction partners and conditions. The aromaticity of the pyrazole ring means that cycloaddition reactions that disrupt this aromaticity would require significant driving force, such as the formation of a very stable product or intramolecular assistance.
Applications of 4 Ethyl 3 Phenylpyrazole and Pyrazole Derivatives in Advanced Materials Science
Optoelectronic Materials based on Pyrazole (B372694) Scaffolds
The inherent charge transport capabilities and photophysical properties of pyrazole derivatives make them attractive candidates for use in optoelectronic devices. rsc.orgresearchgate.net Their structural versatility allows for fine-tuning of energy levels (HOMO/LUMO) and emission characteristics, which is crucial for optimizing device performance. rsc.orgmdpi.com Fused pyrazole systems are particularly noted as attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org
Pyrazole derivatives have been extensively investigated for their roles as emitters, host materials, and hole-transporters in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Specifically, 1,3,5-triaryl-2-pyrazoline derivatives are well-regarded for their high hole-transport efficiency and excellent emission properties. researchgate.net The strong fluorescence of pyrazoline compounds, stemming from the conjugation between the pyrazoline ring and attached phenyl rings, makes them suitable for electroluminescent applications. researchgate.net
Researchers have synthesized and characterized various pyrazoloquinoline derivatives for OLED applications. mdpi.commdpi.com In one study, single-layer OLEDs with the structure ITO/PEDOT:PSS/active layer/Al were fabricated, where the active layer consisted of novel 1H-pyrazolo[3,4-b]quinoline derivatives. These devices demonstrated electroluminescence, with their performance characteristics linked to the molecular structure of the pyrazole compounds used. mdpi.com Another study developed double-layer OLEDs using CF3-substituted 1H-pyrazolo[3,4-b]quinolines as emitters mixed with a PVK host, achieving a deep bluish-green emission in the 481–506 nm range. mdpi.com The incorporation of pyrazole derivatives into multifunctional molecular designs is a key strategy for enhancing OLED performance by facilitating better charge injection and transport. nih.gov
Table 1: Performance of Selected OLEDs Incorporating Pyrazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Pyrazole Derivative Type | Device Structure | Role of Pyrazole | Emission Color | Max Luminance (cd/m²) | Max Efficiency | Reference |
|---|---|---|---|---|---|---|
| Carbazole Derivative (CZ-2) | ITO/PEDOT:PSS/EML/LiF/Al | Emitter | Greenish-Blue (~490 nm) | 4130 | 9.5% (EQE) | mdpi.com |
| Thienopyrroledione (MOC-1) | ITO/PEDOT:PSS/EML/LiF/Al | Emitter | Yellow-Green (~564 nm) | 651 | 4.5 cd/A | mdpi.com |
| 1H-pyrazolo[3,4-b]quinoline | ITO/PEDOT:PSS/Active Layer/Al | Emitter | Varies | Not Specified | Not Specified | mdpi.com |
| CF3-pyrazolo[3,4-b]quinoline | ITO/PEDOT:PSS/Active Layer/ETM/Ca/Al | Emitter | Bluish-Green (481-506 nm) | ~8264 | 3.96 cd/A | mdpi.com |
In the realm of solar energy, pyrazole derivatives have been identified as promising components for dye-sensitized solar cells (DSSCs). researchgate.netingentaconnect.com Their proven utility includes acting as effective dopants in polymer electrolytes for nanocrystalline DSSCs. researchgate.netingentaconnect.com The design of novel pyrazole-based dyes as photosensitizers is an active area of research, aiming to create efficient metal-free organic alternatives for solar energy harvesting. researchgate.net
A study involving the design of 54 novel diazo-pyrazole analogues demonstrated their potential as photosensitizers. researchgate.netingentaconnect.com Through computational modeling and experimental data, researchers fine-tuned the molecular structure with various substituents to enhance photovoltaic efficiency. The results showed that certain pyrazole derivatives could achieve a theoretical efficiency of 7.439%, a significant improvement over the standard cell efficiency of 5.530%. researchgate.netingentaconnect.com The nonlinear optical behavior of these heterocyclic compounds is essential for their function in optoelectronic materials like DSSCs. researchgate.net Furthermore, pyrazole has been incorporated into polymer electrolytes to improve the performance of DSSCs. In one instance, a polyvinylidene fluoride (B91410) (PVDF)/KI/I2 electrolyte doped with 40 wt% pyrazole exhibited the highest ionic conductivity, leading to an enhanced power conversion efficiency of 3.30%. semanticscholar.org
Fluorescent Dyes and Molecular Probes
The pyrazole scaffold is a fundamental component in the design of fluorescent materials due to its remarkable photophysical properties and synthetic versatility. rsc.org While the pyrazole ring itself is not fluorescent, appropriate substitutions can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and interesting solvatochromic behavior. rsc.org
The fluorescence of pyrazole derivatives is highly dependent on their molecular structure, including the nature and position of substituents. rsc.orgnih.gov For instance, pyrazolines, the dihydro-derivatives of pyrazoles, have been extensively used as electroluminescent compounds and solvatochromic probes. rsc.org The attachment of aromatic groups at various positions on the pyrazoline core is a common strategy to produce materials with desirable photophysical properties. nih.gov
Studies on pyrazolylpyrenes, which conjugate pyrene (B120774) and pyrazole cores, have revealed intense and environment-sensitive emission. mdpi.com Conformationally restrained pyrazoolympicene chromophores, derived from the cyclization of a pyrazolylpyrene precursor, exhibit bright fluorescence in solution. mdpi.com Theoretical calculations confirm that the fluorescence in these molecules arises from a HOMO→LUMO π-π* transition, which involves charge reorganization within the pyrene-pyrazole moiety. mdpi.com Research on pyrazolone-based azo dyes also shows that these compounds exhibit fluorescence, with their absorption and emission spectra being sensitive to solvent polarity. researchgate.net This tunability is crucial for their application as molecular probes and dyes. nih.govresearchgate.net
Table 2: Photophysical Properties of Selected Pyrazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Pyridine-Pyrazole Probe | DMSO/H2O | 380 | 450 | 0.051 | Selective recognition of Al³⁺ ions | nih.gov |
| Pyrazoolympicene (rigid) | Chloroform | Not Specified | Bright Fluorescence | Not Specified | Bright fluorescence due to rigid structure | mdpi.com |
| Pyrazolone Azo-Dye (2) | Methanol | ~420 | ~580 | Not Specified | Shows solvatochromism | researchgate.net |
| Pyrazole-phenanthridine (2a) | Not Specified | Not Specified | 392, 414 -> 457 (with acid) | Not Specified | Ratiometric pH sensor | nih.gov |
| Cyano-free Pyrazole Derivative | Solution | Not Specified | Not Specified | 0.88 | Highly luminescent in solution | researchgate.net |
Energetic Materials Applications of Pyrazole Derivatives
The high nitrogen content and positive heat of formation of the pyrazole ring make it an excellent backbone for the development of advanced energetic materials. researchgate.netnih.gov Nitrated pyrazole derivatives, in particular, have garnered significant attention as they can offer high density, good thermal stability, and powerful detonation performance, positioning them as potential replacements for traditional explosives like RDX and HMX. nih.govrsc.orgrsc.org
The introduction of nitro groups onto the pyrazole ring enhances its energetic properties by improving the oxygen balance. nih.gov Researchers have synthesized a variety of pyrazole-based energetic compounds, including those linked to other nitrogen-rich heterocycles like triazoles. rsc.org For example, a series of nitropyrazole–triazole backbone derivatives were designed and synthesized, with one compound (DNPAT) showing thermal stability (decomposition temperature of 314 °C) close to the heat-resistant explosive HNS, but with superior detonation performance (detonation velocity of 8889 m/s) and better sensitivity. rsc.org Another study reported a hydroxylammonium salt of a dinitromethyl-substituted nitropyrazole with a calculated detonation velocity of 8700 m/s, comparable to RDX. rsc.org
Surface Chemistry and Adsorption Studies (e.g., Interaction with Carbon Nanostructures like Fullerene)
The unique electronic and structural characteristics of pyrazole derivatives, including 4-Ethyl-3-phenylpyrazole, have prompted investigations into their interactions with the surfaces of advanced carbon nanostructures such as fullerenes and carbon nanotubes. These studies are pivotal for the development of novel hybrid materials with tailored properties for a range of applications. The ability to modify the surface of carbon nanomaterials with organic molecules like pyrazoles opens up possibilities for enhancing their dispersibility, and introducing new functionalities.
Research into the surface chemistry of pyrazole derivatives with carbon nanostructures has demonstrated the successful grafting of these heterocyclic compounds onto multiwalled carbon nanotubes (MWCNTs). nih.govdovepress.com This functionalization is typically achieved through a chemical modification process. Initially, the MWCNTs undergo an oxidation treatment to introduce carboxylic acid groups onto their surface. Subsequently, these carboxylated MWCNTs are reacted with diazonium salts of pyrazole derivatives, leading to the formation of a stable covalent bond between the pyrazole moiety and the carbon nanotube. nih.govdovepress.com
The successful attachment of pyrazole derivatives to the surface of MWCNTs has been confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy, transmission electron microscopy (TEM), and thermogravimetric analysis (TGA) have all provided evidence of the presence of pyrazole moieties on the nanotube surface. nih.govdovepress.com For instance, changes in the zeta potential of the MWCNTs after grafting with different pyrazole derivatives indicate a modification of the surface charge, further confirming the successful functionalization.
Zeta Potential of MWCNTs Before and After Grafting with Pyrazole Derivatives
| Sample | Zeta Potential (mV) |
|---|---|
| Pristine MWCNTs | -60.3 |
| MWCNTs grafted with Pyrazole Derivative 1a | -32.6 |
| MWCNTs grafted with Pyrazole Derivative 1b | -36.2 |
| MWCNTs grafted with Pyrazole Derivative 1c | +29.5 |
| MWCNTs grafted with Pyrazolone Derivative 2a | -25.5 |
| MWCNTs grafted with Pyrazolone Derivative 2b | -36.0 |
| MWCNTs grafted with Pyrazolone Derivative 2c | -39.8 |
The interaction between pyrazole derivatives and carbon nanostructures is not limited to covalent grafting. Non-covalent interactions, such as π-π stacking and van der Waals forces, can also play a significant role in the adsorption of these molecules onto the surface of materials like graphene and fullerenes. While specific studies on the adsorption of this compound on fullerene are not extensively documented, the general principles of organic molecule adsorption on carbon surfaces suggest that such interactions are feasible. Computational studies, such as those employing density functional theory (DFT), have been utilized to investigate the adsorption of various organic molecules on fullerene (C60) and its derivatives. researchgate.net These theoretical approaches help in understanding the binding energies, charge transfer, and geometric orientation of the adsorbed molecules, providing valuable insights into the nature of the surface interactions.
The functionalization of carbon nanostructures with pyrazole derivatives has been shown to impart new or enhanced properties to the resulting hybrid material. For example, MWCNTs grafted with certain pyrazole derivatives have exhibited improved antimicrobial activity against various bacteria and fungi when compared to the pyrazole compounds alone. nih.govdovepress.com This synergistic effect highlights the potential of using pyrazole-functionalized carbon nanostructures in the development of advanced materials for biomedical applications.
Q & A
Basic: What are the standard synthetic routes for 4-Ethyl-3-phenylpyrazole, and how are yields optimized?
The synthesis of this compound derivatives typically involves cyclocondensation reactions or modifications of pre-functionalized pyrazole cores. For example:
- Copper-catalyzed cycloaddition : A method analogous to the synthesis of triazole-pyrazole hybrids involves reacting nitrosopyrazole precursors with alkynes in THF/water (1:1) under copper sulfate catalysis, achieving 89% yield after purification via Celite column chromatography .
- Solvent and catalyst optimization : Reactions often use polar aprotic solvents (e.g., N,N-dimethylacetamide) and bases like K₂CO₃ to enhance reactivity. Temperature control (e.g., 80°C for 10 hours) minimizes side reactions .
- Substituent introduction : Ethyl and phenyl groups can be introduced via alkylation or Friedel-Crafts reactions, with purity ensured by silica gel chromatography .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, ethyl ester protons appear as triplets (~1.3 ppm) and quartets (~4.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, especially for fluorine-containing analogs (e.g., [M+H] peaks for CHFNO at 265.0864) .
- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between phenyl and pyrazole rings (e.g., 15–25° deviations observed in triazole hybrids) .
Advanced: How can researchers resolve contradictions in spectroscopic data or crystallographic results for this compound class?
Discrepancies often arise from conformational flexibility or polymorphism:
- Dynamic NMR analysis : Detects rotational barriers in substituents (e.g., ethoxy groups) that may cause signal splitting .
- Crystallographic refinement : Multi-temperature X-ray studies (e.g., at 90 K) reduce thermal motion artifacts, improving accuracy of bond-length measurements (mean σ(C–C) = 0.002 Å) .
- Computational validation : Density Functional Theory (DFT) simulations cross-verify experimental data, such as optimizing geometry for 4-ethyl-substituted analogs .
Advanced: What strategies optimize the biological activity of this compound derivatives in pharmacological studies?
Structure-activity relationship (SAR) studies guide optimization:
- Fluorine substitution : Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl) enhances metabolic stability and bioavailability, as seen in analogs with IC values <1 μM against kinase targets .
- Hybridization : Coupling pyrazole cores with triazole or isoxazole moieties improves binding affinity to enzymes like COX-2 or Aurora kinases .
- Pharmacokinetic profiling : LogP values (~2.5–3.5) and topological polar surface area (TPSA ~50 Ų) are optimized to balance membrane permeability and solubility .
Advanced: How do reaction conditions influence regioselectivity in pyrazole functionalization?
Regioselectivity is controlled by:
- Electrophilic directing groups : Nitro or carboxylate groups at position 3 direct electrophiles to position 5, as shown in iodination studies .
- Catalytic systems : Copper(I) iodide promotes Sonogashira coupling at position 4, while palladium catalysts favor Suzuki-Miyaura reactions at position 1 .
- Temperature effects : Lower temperatures (~0°C) favor kinetic products (e.g., 3-substituted isomers), while higher temperatures (~100°C) drive thermodynamic control (e.g., 5-substituted isomers) .
Basic: What are the stability and storage considerations for this compound derivatives?
- Light sensitivity : Derivatives with nitro or amino groups require amber vials to prevent photodegradation .
- Moisture control : Hygroscopic esters (e.g., ethyl carboxylates) are stored under inert gas (N or Ar) with molecular sieves .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C for most analogs, allowing safe handling below 150°C .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the LUMO of this compound localizes at C5, making it reactive toward electrophiles .
- Molecular docking : Simulates binding poses with biological targets (e.g., EGFR kinase) to prioritize synthetic targets .
- Retrosynthetic software : Tools like Synthia propose viable pathways using commercially available precursors (e.g., phenylhydrazines and β-keto esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
